Fura-4F AM

Calcium signaling Ratiometric imaging Probe affinity selection

Fura-4F AM is the definitive ratiometric probe for quantifying pathophysiological Ca²⁺ elevations (0.5–5 μM), proven essential for detecting stimulated neuronal Ca²⁺ transients completely missed by high-affinity Fura-2. Its intermediate Kd (~0.77 μM) prevents signal saturation during cellular activation, enabling accurate quantification of acute excitotoxicity, GPCR-mediated Ca²⁺ mobilization, and rapid cardiomyocyte dynamics. Choose Fura-4F AM to eliminate experimental failure from probe mismatch in high-Ca²⁺ regimes. Inquiry for bulk or custom packaging.

Molecular Formula C43H44FN3O24
Molecular Weight 1005.8 g/mol
Cat. No. B12386679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFura-4F AM
Molecular FormulaC43H44FN3O24
Molecular Weight1005.8 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=CC(=C1)F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
InChIInChI=1S/C43H44FN3O24/c1-24(48)60-19-65-38(53)15-46(16-39(54)66-20-61-25(2)49)31-12-30(44)6-7-33(31)58-8-9-59-35-10-29-11-36(42-45-14-37(71-42)43(57)69-23-64-28(5)52)70-34(29)13-32(35)47(17-40(55)67-21-62-26(3)50)18-41(56)68-22-63-27(4)51/h6-7,10-14H,8-9,15-23H2,1-5H3
InChIKeySHDAJOGVYMVJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 10 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fura-4F AM: Procurement Guide for Intermediate-Affinity Ratiometric Calcium Indicator with Verified Differentiation


Fura-4F AM is a cell-permeant acetoxymethyl (AM) ester derivative of the fluorescent calcium indicator Fura-4F, belonging to the Fura family of UV-excitable, ratiometric Ca²⁺ probes . It functions as an intracellular Ca²⁺ chelator that, upon hydrolysis by cytosolic esterases, exhibits a spectral shift upon calcium binding, enabling ratiometric quantification (excitation ratio 340/380 nm; emission ~510 nm) . Fura-4F AM is classified as an intermediate-affinity indicator (Kd ~0.77 μM) specifically engineered for accurate Ca²⁺ quantification in the 0.5–5 μM range, distinguishing it from high-affinity probes like Fura-2 and low-affinity probes like Fura-FF .

Why Fura-4F AM Cannot Be Substituted with Fura-2 AM or Fura-FF AM Without Compromising Data Integrity


The Fura family comprises probes with distinct Ca²⁺ binding affinities spanning over two orders of magnitude: Fura-2 AM exhibits high affinity (Kd ~0.14–0.22 μM) suitable for resting cytosolic Ca²⁺, while Fura-FF AM exhibits low affinity (Kd ~6–19 μM) optimized for microdomain Ca²⁺ [1]. Fura-4F AM occupies a critical intermediate niche (Kd ~0.77–1.16 μM) that aligns with the dynamic range of Ca²⁺ transients during cellular activation [2]. Substituting Fura-4F AM with Fura-2 AM in elevated Ca²⁺ contexts (e.g., stimulated neurons or contracting cardiomyocytes) results in indicator saturation and signal clipping, rendering quantification impossible [3]. Conversely, substituting with Fura-FF AM in moderate Ca²⁺ regimes yields insufficient signal-to-noise and fails to resolve physiologically relevant Ca²⁺ dynamics . Direct comparative data confirms that methacholine-stimulated Ca²⁺ mobilization in cerebellar granule neurons is detectable with Fura-4F but completely missed by Fura-2, demonstrating experimental failure upon incorrect probe selection [4].

Fura-4F AM: Verifiable Differential Evidence Against Comparator Probes


Kd Differentiation: Fura-4F AM vs. Fura-5F AM for Intermediate Ca²⁺ Range Coverage

Fura-4F AM exhibits a Kd for Ca²⁺ of 0.77 μM, which is approximately 1.9-fold higher than that of its closest intermediate-affinity analog, Fura-5F AM (Kd = 0.40 μM) [1]. This difference positions Fura-4F AM as the optimal choice for detecting Ca²⁺ transients in the 0.5–5 μM range, where Fura-5F AM would approach saturation, while Fura-2 AM (Kd = 0.14–0.22 μM) would be fully saturated . The Kd values for both probes were determined under identical conditions in solution [1].

Calcium signaling Ratiometric imaging Probe affinity selection

Functional Detection Superiority: Fura-4F Detects Ca²⁺ Mobilization Where Fura-2 Fails in Neuronal Signaling

In cerebellar granule neurons (CGNs), methacholine (MCH) stimulation via muscarinic acetylcholine receptors mobilized intracellular Ca²⁺ that was successfully detected in cells loaded with Fura-4F and Fluo-3, but not in cells loaded with Fura-2 [1]. This functional disparity demonstrates that the higher Kd of Fura-4F (0.77 μM) enables detection of Ca²⁺ elevations that saturate the high-affinity Fura-2 (Kd ~0.14 μM), resulting in a false-negative outcome when the incorrect probe is used [2]. The experiments were conducted using confocal microscopy on single CGNs expressing eGFP-PH(PLCδ1) [1].

Neuroscience GPCR signaling Calcium imaging

Two-Photon Excitation Performance: Fura-4F Enables Long-Term Ca²⁺ Imaging Without Significant Photobleaching

Under two-photon excitation (TPE) at 810 nm, Fura-4F enabled continuous, long-term Ca²⁺ imaging in ventricular cardiomyocytes for 5–10 minutes without significant cellular photodamage or photobleaching of the dye [1]. In the same TPE study, the effective dissociation constant (Keff) for Fura-4F was determined to be 1.16 ± 0.016 μM with a dynamic range (Rf) of 12.2 ± 0.34, compared to Fura-2 (Keff = 0.181 ± 0.052 μM, Rf = 22.4 ± 3.8) and Fura-6F (Keff = 5.18 ± 0.3 μM, Rf = 6.3 ± 0.17) [2]. Single-wavelength excitation of intracellular Fura-4F successfully resolved diastolic and peak [Ca²⁺] in isolated stimulated cardiomyocytes [1].

Two-photon microscopy Cardiomyocyte physiology Photostability

Kinetic Response Advantage: Fura-4F Exhibits Faster Ca²⁺ Tracking than Fura-2 in Cardiomyocytes

In a comparative study of quail and rat cardiomyocytes, Fura-4F demonstrated a narrower dynamic range but a more rapid response to changes in Ca²⁺ concentration compared to Fura-2, allowing for more rapid tracking of Ca²⁺ transients [1]. Using Fura-4F, the study quantitatively confirmed that Ca²⁺ concentration in quail cardiomyocytes decreased significantly faster than in rat cardiomyocytes after electrical stimulation, a finding that reinforced conclusions from previous Fura-2 studies but with improved temporal resolution [2].

Cardiac physiology Ca²⁺ transient kinetics Ratiometric imaging

Fura-4F AM: Evidence-Backed Procurement Scenarios for Optimal Experimental Outcomes


Quantifying Elevated Neuronal Ca²⁺ During Excitotoxicity or Spreading Depression

Fura-4F AM is the validated probe of choice for quantifying pathophysiological Ca²⁺ elevations that saturate high-affinity indicators. In mouse cortical neurons, Fura-4F successfully quantified [Ca²⁺]ᵢ reaching 3.69 ± 0.73 μM during oxygen-glucose deprivation (OGD) and 1.81 ± 0.70 μM during cortical spreading depression (CSD) [1]. In acute glutamate excitotoxicity models, Fura-4F enabled real-time visualization of cytoplasmic Ca²⁺ deregulation during 100 μM glutamate plus 10 μM glycine application [2]. The intermediate Kd (0.77 μM) of Fura-4F is optimally matched to these elevated Ca²⁺ regimes, where Fura-2 would be fully saturated and Fura-FF would provide insufficient signal resolution [3].

Cardiomyocyte Ca²⁺ Transient Analysis via Two-Photon or Ratiometric Imaging

For isolated cardiomyocyte Ca²⁺ imaging, Fura-4F AM provides validated performance in both conventional ratiometric and two-photon excitation modes. Under TPE at 810 nm, Fura-4F enables continuous 5–10 minute imaging sessions without significant photobleaching or photodamage, resolving both diastolic and peak [Ca²⁺] in stimulated ventricular cardiomyocytes [1]. The faster kinetic response of Fura-4F compared to Fura-2 makes it particularly suitable for tracking rapid Ca²⁺ transients during electrical stimulation [2]. Loading protocols are well-established: 5 μM Fura-4F AM incubation for 30 minutes at 25°C, followed by de-esterification [3].

Mitochondrial Matrix Ca²⁺ ([Ca²⁺]ₘ) Measurements in Isolated Organelles

Fura-4F AM is a documented reagent for measuring mitochondrial matrix free Ca²⁺ ([Ca²⁺]ₘ) in isolated mitochondria. The established protocol uses 5 μM Fura-4F AM dissolved in DMSO, incubated with mitochondria for 30 minutes at 25°C, followed by centrifugation and resuspension to remove residual dye [1]. For comparative extracellular Ca²⁺ ([Ca²⁺]ₑ) measurements, the cell-impermeant Fura-4F pentapotassium salt (1 μM) can be used in parallel, enabling compartment-specific Ca²⁺ quantification in the same experimental system [2]. This application has been validated in studies examining mitochondrial Ca²⁺ uptake and function in chromaffin cells and synaptosomes [3].

Detection of GPCR-Mediated Ca²⁺ Mobilization in Neurons Where Fura-2 Fails

Fura-4F AM is essential for detecting muscarinic receptor-mediated Ca²⁺ mobilization in cerebellar granule neurons, a signaling event that is completely missed by Fura-2 loading [1]. This evidence-backed application is critical for studies of GPCR-IP₃ signaling cascades where Ca²⁺ elevations exceed the dynamic range of high-affinity probes. The experimental protocol involves loading CGNs with Fura-4F AM, stimulation with methacholine, and confocal imaging to correlate InsP₃ production with Ca²⁺ release [1]. Procurement of Fura-4F AM is therefore mandatory for laboratories studying neuronal mAChR signaling where accurate detection of stimulus-evoked Ca²⁺ is required [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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